molecular formula C9H14O4S B13021481 4-(Ethylsulfonyl)-2-methylenecyclopentanecarboxylic acid

4-(Ethylsulfonyl)-2-methylenecyclopentanecarboxylic acid

Cat. No.: B13021481
M. Wt: 218.27 g/mol
InChI Key: UJVOPAZONUQUMA-UHFFFAOYSA-N
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Description

4-(Ethylsulfonyl)-2-methylenecyclopentanecarboxylic acid is an organic compound characterized by the presence of an ethylsulfonyl group attached to a cyclopentane ring with a methylene and carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylsulfonyl)-2-methylenecyclopentanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of cyclopentanone with ethylsulfonyl chloride in the presence of a base, followed by the introduction of a methylene group through a Wittig reaction. The final step involves the carboxylation of the intermediate product to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylsulfonyl)-2-methylenecyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

4-(Ethylsulfonyl)-2-methylenecyclopentanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Ethylsulfonyl)-2-methylenecyclopentanecarboxylic acid involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their function. The carboxylic acid group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Ethylsulfonyl)benzeneboronic acid: Shares the ethylsulfonyl group but differs in the core structure.

    4-amino-5-ethylsulfonyl-2-methoxybenzoic acid: Contains a similar ethylsulfonyl group but has different functional groups and core structure.

Properties

Molecular Formula

C9H14O4S

Molecular Weight

218.27 g/mol

IUPAC Name

4-ethylsulfonyl-2-methylidenecyclopentane-1-carboxylic acid

InChI

InChI=1S/C9H14O4S/c1-3-14(12,13)7-4-6(2)8(5-7)9(10)11/h7-8H,2-5H2,1H3,(H,10,11)

InChI Key

UJVOPAZONUQUMA-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1CC(C(=C)C1)C(=O)O

Origin of Product

United States

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